Product packaging for Sodium 3-hydroxy-2-methylpropionate(Cat. No.:CAS No. 1219589-99-7)

Sodium 3-hydroxy-2-methylpropionate

Cat. No.: B604979
CAS No.: 1219589-99-7
M. Wt: 126.09 g/mol
InChI Key: RBJZIQZDAZLXEK-UHFFFAOYSA-M
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Description

Significance and Research Trajectory of 3-Hydroxy-2-methylpropionate Scaffolds

The 3-hydroxy-2-methylpropionate scaffold, also known as the 3-hydroxyisobutyrate (B1249102) (3-HIBA) structure, is a fundamental motif in both biological and synthetic chemistry. wikipedia.orghmdb.ca In biological systems, 3-hydroxyisobutyric acid is an intermediate in the metabolic pathway of the amino acid valine. wikipedia.orghmdb.ca Its presence and concentration in bodily fluids can be indicative of certain metabolic disorders, such as 3-hydroxyisobutyric aciduria. hmdb.cawikipedia.org

The research trajectory of this scaffold has expanded from its role in metabolism to its application as a chiral building block in the synthesis of complex organic molecules. The stereochemistry of the scaffold is of particular importance, with the (R)- and (S)-enantiomers serving as precursors for a variety of optically active compounds. chemicalbook.com

Overview of Key Derivatives and Their Academic Relevance

The versatility of the 3-hydroxy-2-methylpropionate scaffold has led to the synthesis and study of numerous derivatives with significant academic and industrial relevance.

Methyl (S)-(+)-3-hydroxy-2-methylpropionate: This ester derivative is a key starting material in the synthesis of several natural products with potent biological activities, including dictyostatin, discodermolide, and spongidepsin. fishersci.comthermofisher.com Its synthesis and purification are well-documented in chemical literature. sigmaaldrich.comchemicalbook.com

3-Hydroxy-2-methylpropionamide: This amide derivative is an important intermediate in the industrial synthesis of methyl methacrylate (B99206), a monomer used in the production of acrylic plastics. nih.gov Research has focused on developing efficient, one-pot synthesis methods to improve conversion and selectivity. nih.gov

Other Derivatives: A variety of other derivatives have been synthesized for specific research purposes. These include halogenated analogs like (S)-3-Bromo-2-hydroxy-2-methylpropionic acid and fluorinated versions such as (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which are valuable for creating novel chemical entities with unique properties. nih.govsigmaaldrich.com

Historical Context of 3-Hydroxy-2-methylpropionate Studies

The study of compounds related to 3-hydroxy-2-methylpropionate dates back to early investigations into amino acid metabolism. The identification of 3-hydroxyisobutyric acid as a metabolite of valine was a key step in understanding these biochemical pathways. wikipedia.org Early research was primarily focused on its biological role and its association with metabolic diseases. wikipedia.org

In synthetic organic chemistry, the utility of the 3-hydroxy-2-methylpropionate scaffold as a chiral building block gained prominence with the increasing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This led to the development of various synthetic routes to access both enantiomers of the parent acid and its derivatives. chemicalbook.com The ongoing research into this class of compounds continues to reveal new applications and synthetic methodologies.

Interactive Data Tables

Table 1: Properties of 3-Hydroxy-2-methylpropanoic Acid and its Sodium Salt

Property3-Hydroxy-2-methylpropanoic AcidSodium 3-hydroxy-2-methylpropionate
Chemical Formula C4H8O3C4H7NaO3
Molar Mass 104.10 g/mol wikipedia.org126.08 g/mol
Synonyms 3-Hydroxyisobutyric acid wikipedia.orgSodium 3-hydroxyisobutyrate
CAS Number 2068-83-9 wikipedia.org106089-20-7

Table 2: Key Derivatives of 3-Hydroxy-2-methylpropanoic Acid

DerivativeChemical FormulaMolar MassKey Application
Methyl (S)-(+)-3-hydroxy-2-methylpropionateC5H10O3118.13 g/mol sigmaaldrich.comStarting material for natural product synthesis fishersci.com
3-Hydroxy-2-methylpropionamideC4H9NO2103.12 g/mol Intermediate for methyl methacrylate synthesis nih.gov
(S)-3-Bromo-2-hydroxy-2-methylpropionic acidC4H7BrO3183.00 g/mol Chiral building block
(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acidC4H5F3O3158.08 g/mol nih.govBuilding block for fluorinated compounds nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B604979 Sodium 3-hydroxy-2-methylpropionate CAS No. 1219589-99-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJZIQZDAZLXEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342711
Record name (±)-Sodium beta-hydroxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219589-99-7
Record name (±)-Sodium beta-hydroxyisobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Hydroxy 2 Methylpropionate and Analogues

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create stereochemically defined products. This approach is particularly valuable for producing enantiomerically pure 3-hydroxy-2-methylpropionate.

Esterification Reactions with Acid Catalysis

Esterification is a fundamental reaction in organic synthesis and can be effectively catalyzed by acids to produce esters of 3-hydroxy-2-methylpropionic acid. Both mineral acids and solid acid catalysts are employed for this purpose. For instance, sulfuric acid (H₂SO₄) has been used as a catalyst for the conversion of 3-hydroxypropionic acid (3-HP) to its methyl ester. google.com In one example, dried 3-HP was reacted with methanol (B129727) in the presence of concentrated H₂SO₄, with the reaction progress monitored by gas chromatography. google.com

Solid acid catalysts, such as Amberlyst-15, offer advantages in terms of ease of separation and reusability. google.com In a described method, 3-HP was esterified using methanol with Amberlyst-15 as the catalyst, demonstrating the feasibility of this heterogeneous catalysis approach. google.com The efficiency of esterification reactions can be influenced by various factors, including catalyst concentration. Studies on the direct esterification of 3-mercaptopropionic acid have shown that increasing the acid catalyst concentration can sometimes lead to a decrease in the purity of the desired product due to side reactions. nih.gov

The reaction can also be self-catalyzed under certain conditions. For example, 2-hydroxyisobutyric acid has been shown to efficiently catalyze its own esterification with methanol at elevated temperatures. researchgate.net

CatalystReactantsConditionsOutcomeReference
Sulfuric Acid (H₂SO₄)3-Hydroxypropionic acid, MethanolRoom temperature, 22 hrsMethyl ester of 3-HP google.com
Amberlyst-153-Hydroxypropionic acid, MethanolRoom temperature, 28 hrs + 18 hrs with additional catalystMethyl ester of 3-HP google.com
p-Toluenesulfonic acid (p-TSA)3-Mercaptopropionic acid, TrimethylolpropaneToluene reflux, 3-5 hrsTrimethylolpropane-tris(3-mercaptopropionate) nih.gov
Self-catalyzed2-Hydroxyisobutyric acid, Methanol120 °C, 48 hrs~87% conversion to methyl 2-hydroxyisobutyrate researchgate.net

Hydrolysis of Nitriles and Subsequent Esterification

The hydrolysis of nitriles provides an alternative pathway to carboxylic acids, which can then be esterified to the desired propionate (B1217596) derivatives. This process can be carried out under either acidic or basic conditions. youtube.com

In an acidic environment, the nitrile is first protonated to increase its electrophilicity, making it more susceptible to nucleophilic attack by water. youtube.com For instance, 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile has been hydrolyzed using 98% sulfuric acid at elevated temperatures, followed by the addition of water. google.com

Under basic conditions, a direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon occurs. youtube.com This is followed by protonation to yield the carboxylic acid. The choice of conditions can be crucial, as vigorous reflux in basic media can lead to further hydrolysis of the intermediate amide. youtube.com

Following hydrolysis, the resulting β-hydroxycarboxylic acid can be esterified as described in the previous section.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations. These methods are particularly advantageous for the synthesis of chiral molecules like 3-hydroxy-2-methylpropionate.

Asymmetric Bioreduction using Ene Reductases

Ene-reductases, belonging to the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of α,β-unsaturated compounds. nih.gov They have been successfully applied to the synthesis of (R)-3-hydroxy-2-methylpropanoate, often referred to as 'Roche-Ester'. nih.govresearchgate.net

These enzymes catalyze the reduction of the carbon-carbon double bond in substrates like methyl 2-hydroxymethylacrylate and its derivatives, yielding the (R)-configured product with high enantiomeric excess (up to >99% ee). researchgate.net The choice of O-protective group on the substrate can significantly impact the reaction rate, though it has a lesser effect on stereoselectivity. researchgate.net Ene-reductases from various microbial sources, including Kluyveromyces lactis (KYE1) and Yersinia bercovieri (Yers-ER), have demonstrated a broad substrate spectrum and moderate to excellent stereoselectivity. nih.gov

Ene ReductaseSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
OYEsMethyl 2-hydroxymethylacrylate & derivatives(R)up to >99% researchgate.net
KYE1, Yers-ERActivated alkenesSubstrate and enzyme dependentModerate to excellent nih.gov

Stereodivergent Biocatalytic Aldol (B89426) Reactions

Aldol reactions are a cornerstone of carbon-carbon bond formation, creating the characteristic β-hydroxy carbonyl structure. mdpi.com Biocatalytic aldol additions offer a route to stereochemically controlled products. A chemoenzymatic strategy has been developed that involves the stereoselective aldol addition of 2-oxoacids to formaldehyde, catalyzed by two enantiocomplementary 2-oxoacid aldolases. researchgate.net This is followed by oxidative decarboxylation and subsequent esterification to yield enantiomerically pure 2-substituted 3-hydroxycarboxylic esters. researchgate.net

The use of pseudo-C₂ symmetric compounds in aldol reactions can also facilitate the preparation of products with high stereoselectivity. mdpi.com

Enzymatic Hydrolysis for Enantiomer Production

Enzymatic hydrolysis is a key technique for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. Lipases and esterases are commonly used for the selective hydrolysis of one enantiomer of an ester, leaving the other unreacted.

For example, the resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate has been achieved using an esterase from Candida lipolytica, resulting in the (S)-ester with an enantiomeric excess of 99%. researchgate.net Similarly, amidases can be used for the enantioselective hydrolysis of amides. An amidase from Klebsiella oxytoca was used to resolve (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, yielding (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and the unreacted (S)-amide. researchgate.net

The degradation of polyesters containing 3-hydroxypropionate (B73278) units has also been studied. Poly(3-hydroxyalkanoate) (PHA) depolymerase from Acidovorax sp. TP4 can hydrolyze poly(3-hydroxybutyrate-co-3-hydroxypropionate) into its constituent monomers, 3-hydroxybutyrate (B1226725) and 3-hydroxypropionate. nih.gov

EnzymeSubstrateProductsKey FindingReference
Esterase from Candida lipolytica(R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate(S)-ester99% ee of (S)-ester researchgate.net
Amidase from Klebsiella oxytoca(R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide(R)-acid and (S)-amideEnantiospecific resolution researchgate.net
PHA Depolymerase from Acidovorax sp. TP4Poly(3-hydroxybutyrate-co-3-hydroxypropionate)3-hydroxybutyrate and 3-hydroxypropionate monomersEnzyme recognizes at least two monomeric units nih.gov

Chemical Synthesis Pathways for Beta-Hydroxycarboxylic Acids and Their Salts

Beta-hydroxycarboxylic acids, including 3-hydroxy-2-methylpropionic acid, are a class of organic compounds characterized by a hydroxyl group on the carbon atom beta to the carboxyl group. wikipedia.org Their synthesis can be achieved through several chemical routes.

One common approach involves the hydrolysis of corresponding acid derivatives, such as acyl chlorides or esters. britannica.com Another significant method is the aldol reaction, where an enolate reacts with a carbonyl compound. For instance, the reaction of dilithium (B8592608) carboxylates with aldehydes or ketones can produce β-hydroxy acids. acs.org Additionally, the Reformatsky reaction, which uses an organozinc reagent, provides a pathway to β-hydroxy esters that can then be hydrolyzed to the corresponding acids. A copper-catalyzed version of this reaction offers an efficient synthesis using inexpensive starting materials under mild conditions. organic-chemistry.org

A notable synthesis route for 3-hydroxy-2-methylpropionic acid (3H2MPA) involves the bioconversion of 2-methyl-1,3-propanediol (B1210203) (2M1,3PD). This process utilizes whole cells of Gluconobacter oxydans, which contain alcohol dehydrogenase and aldehyde dehydrogenase enzymes to oxidize the diol to the desired acid. rsc.org This bio-catalytic approach is considered an environmentally benign alternative to conventional chemical processes. rsc.org

Dehydration Processes to Unsaturated Carboxylic Acid Derivatives

A key reaction of β-hydroxycarboxylic acids is dehydration, which yields α,β-unsaturated carboxylic acids. wikipedia.org This transformation is of significant industrial interest as it can produce important monomers like methacrylic acid from 3-hydroxy-2-methylpropionic acid. google.com

The dehydration can be carried out in either the liquid or vapor phase using various catalysts. For instance, 3-hydroxy-2-methylpropionic acid can be converted to methacrylic acid using a titanium dioxide catalyst at 210 °C with a yield of over 85%. rsc.org Other catalysts, such as sodium hydrogen phosphate (B84403) (NaH2PO4) on a silica (B1680970) gel support, have also been shown to be effective for the dehydration of aqueous 3-hydroxyisobutyric acid to methacrylic acid at 270°C, achieving a yield of 79%. google.com The reaction can also be catalyzed by strong acids like sulfuric or phosphoric acid. google.com

The dehydration of the closely related 3-hydroxypropionic acid (3-HP) to acrylic acid has been extensively studied. This process can be performed in the liquid phase at temperatures between 120 to 300 °C. google.com Catalysts such as metal triflates, particularly those of titanium, hafnium, and iron, have been identified as effective for the direct dehydration of alcohols to alkenes. hw.ac.uk

ReactantCatalystTemperature (°C)ProductYield (%)
3-Hydroxy-2-methylpropionic acidTitanium dioxide210Methacrylic acid>85 rsc.org
3-Hydroxyisobutyric acid (aqueous)NaH2PO4-Silica gel270Methacrylic acid79 google.com
3-Hydroxypropionic acid (aqueous)NaH2PO4-Silica gel180Acrylic acid90-96 google.com
1-PhenylethanolRe2O7100Styrene98 hw.ac.uk

Stereoselective Synthesis Strategies for Chiral Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of 3-hydroxy-2-methylpropionic acid derivatives is crucial when these compounds are used as building blocks for complex molecules like pharmaceuticals or natural products.

One established method for stereoselective synthesis is the Evans aldol reaction. This approach utilizes chiral oxazolidinones as auxiliaries to control the stereochemistry of the aldol addition. For example, the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid was achieved using this chemistry, involving the reaction of a silyl-protected aldehyde with a dibutylboron enolate derived from a chiral chloroacetyloxazolidinone. nih.gov Although the initial diastereoselectivity was moderate, the diastereomers could be readily separated by chromatography. nih.gov

Another strategy involves the asymmetric hydrogenation of α,β-unsaturated esters. The hydrogenation of methyl 3-hydroxy-2-methylenepentanoate using a biphosphinorhodium catalyst can produce methyl dl-anti-3-hydroxy-2-methylpentanoate with high chemical and stereochemical purity. orgsyn.org

Biocatalytic methods also offer a powerful route to chiral hydroxy acids. Specific enzymes can be employed for the stereoselective hydrolysis of racemic esters or amides. For instance, a method for preparing (S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid involves a microbiological process step using microorganisms with stereospecific amidohydrolase activity. google.com This enzymatic resolution allows for the isolation of the desired enantiomer. google.com

PrecursorReagent/CatalystProductKey Feature
Silyl-protected aldehyde and ChloroacetyloxazolidinoneDibutylboron enolate(3S)- and (3R)-Hdp intermediatesEvans aldol reaction for diastereoselective synthesis. nih.gov
Methyl 3-hydroxy-2-methylenepentanoateBiphosphinorhodium catalystMethyl dl-anti-3-hydroxy-2-methylpentanoateAsymmetric hydrogenation. orgsyn.org
Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamideStereospecific amidohydrolase(S)- or (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acidEnzymatic resolution. google.com
Methyl 2-(hydroxymethyl)acrylateNot specifiedMethyl (S)-(+)-3-hydroxy-2-methylpropionateSynthetic route to a specific enantiomer. chemicalbook.com

Mechanistic Investigations of Reactions Involving 3 Hydroxy 2 Methylpropionate Species

Enzymatic Reaction Mechanisms and Kinetics

Enzymes, as highly specific biological catalysts, offer efficient and selective routes for the transformation of 3-hydroxy-2-methylpropionate species. The kinetics of these reactions are governed by factors such as substrate concentration, enzyme concentration, temperature, and pH.

The specificity of an enzyme for its substrate is a cornerstone of biocatalysis. In the context of 3-hydroxy-2-methylpropionate, the interaction between the substrate and the enzyme's active site dictates the reaction's efficiency and stereochemical outcome. The three-dimensional structure of the enzyme's active site, featuring specific amino acid residues, creates a chiral environment that preferentially binds one enantiomer of the substrate over the other.

Studies on various enzymes have highlighted the importance of specific structural features of the substrate for binding and catalysis. For instance, the affinity of some enzymes for 3-hydroxy-2-methylpropionate analogues can be influenced by the substituents at the C-3 position of the acyl residue. nih.gov The presence and nature of these substituents can either enhance or diminish the binding affinity, thereby affecting the reaction rate.

The specificity of enzymes is not always absolute. Research has shown that some enzymes can act on a range of substrates with varying efficiencies. For example, a study on 3-hydroxy-3-methylglutaryl-CoA reductase revealed that it can reduce 3-hydroxyglutaryl-CoA, albeit at a lower rate than its primary substrate, demonstrating a degree of substrate promiscuity. nih.gov This highlights the intricate nature of substrate-enzyme interactions and the potential for enzymes to catalyze reactions with non-physiological substrates.

Table 1: Enzyme Specificity in Reactions Involving 3-Hydroxy-2-methylpropionate Analogs

Enzyme Substrate Analog Observation Reference
3-Hydroxy-3-methylglutaryl-CoA reductase 3-Hydroxyglutaryl-CoA Reduced at 7% of the rate of the physiological substrate. nih.gov
Lipase (B570770) from Pseudomonas fluorescens Racemic 3-hydroxy-3-phenylpropanonitrile Kinetic resolution via transesterification. nih.gov

Many enzymatic reactions, particularly those involving oxidation-reduction or group transfers, require the presence of non-protein chemical compounds called co-factors. These co-factors can be metal ions or organic molecules known as coenzymes. In the biocatalytic transformations of 3-hydroxy-2-methylpropionate and its derivatives, co-factors are essential for the catalytic cycle of certain enzymes.

For instance, oxidoreductases, which catalyze oxidation-reduction reactions, often utilize coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or flavin adenine dinucleotide (FAD/FADH₂) as electron carriers. In the oxidation of a hydroxyl group in a 3-hydroxy-2-methylpropionate derivative, the coenzyme would accept electrons from the substrate, becoming reduced in the process. The regeneration of the oxidized coenzyme is crucial for the continuation of the catalytic cycle.

Similarly, in some enzymatic reactions, metal ions can act as co-factors, playing a role in stabilizing the enzyme's structure or directly participating in the catalytic mechanism. These metal ions can act as Lewis acids, polarizing bonds and facilitating nucleophilic attack.

Hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are instrumental in the deacylation of esters of 3-hydroxy-2-methylpropionate. Lipases, a subclass of hydrolases, have been extensively studied for their ability to selectively deacylate these esters.

The deacylation process is often highly regioselective and enantioselective. For example, in the deacylation of diesters of aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, Lipozyme® TL IM has been shown to selectively cleave the acyl group at the primary hydroxyl position, yielding monoacylated products with high efficiency. researchgate.net This selectivity is attributed to the specific orientation of the substrate within the enzyme's active site, which makes one ester group more accessible to the catalytic machinery than the other.

The mechanism of hydrolase-mediated deacylation typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid.

Oxidoreductases play a vital role in the catalysis of oxidation-reduction reactions involving 3-hydroxy-2-methylpropionate species. These enzymes can catalyze the oxidation of the hydroxyl group to a carbonyl group or the reduction of a corresponding keto ester to a hydroxy ester.

The catalytic cycle of an oxidoreductase typically involves the transfer of electrons from the substrate to a coenzyme, such as NAD⁺ or FAD. For example, in the oxidation of 3-hydroxy-2-methylpropionate, the enzyme would bind both the substrate and the oxidized coenzyme. The hydroxyl group of the substrate would then be oxidized, transferring two electrons and a proton to the coenzyme, resulting in the formation of a keto compound and the reduced coenzyme (NADH or FADH₂).

Redox cycling is a critical aspect of these reactions, where the reduced coenzyme is re-oxidized to its original state, allowing it to participate in another round of catalysis. This regeneration can be achieved through various mechanisms, including coupling with other enzymatic reactions or through the use of external oxidizing agents. In some biological systems, a redox cycle can be established between different enzymes, such as the sulfide (B99878) quinone oxidoreductase (SQOR) and complex II of the electron transport chain. nih.gov

Stereochemical Control and Enantioselectivity in Chemical and Biocatalytic Reactions

The synthesis of enantiomerically pure 3-hydroxy-2-methylpropionate is of significant interest due to its use as a chiral building block in the synthesis of various complex molecules. scientificlabs.co.ukchemicalbook.com Both chemical and biocatalytic methods have been developed to achieve high levels of stereochemical control and enantioselectivity.

In chemical synthesis, stereochemical control can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. For example, the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate using a rhodium catalyst with a chiral phosphine (B1218219) ligand can produce methyl (S)-(+)-3-hydroxy-2-methylpropionate with high enantiomeric excess. orgsyn.org The chiral ligand coordinates to the metal center and directs the hydride transfer to one face of the double bond, leading to the preferential formation of one enantiomer.

Biocatalytic methods offer an attractive alternative for achieving high enantioselectivity. nih.gov Enzymes, with their inherently chiral active sites, can distinguish between the two enantiomers of a racemic substrate or can catalyze the formation of a specific stereoisomer from a prochiral substrate. For instance, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile using an immobilized lipase can selectively acylate one enantiomer, allowing for the separation of the two enantiomers with high optical purity. nih.gov

The enantioselectivity of these reactions is often quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. High ee values are crucial for applications where the biological activity of a molecule is dependent on its stereochemistry.

Table 2: Enantioselectivity in the Synthesis of 3-Hydroxy-2-methylpropionate Esters

Method Catalyst/Enzyme Product Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Rhodium-Biphosphine Catalyst Methyl dl-anti-3-hydroxy-2-methylpentanoate Not specified, but high anti-selectivity orgsyn.org
Kinetic Resolution Lipase from Pseudomonas fluorescens (S)-3-hydroxy-3-phenylpropanonitrile High nih.gov

Non-Enzymatic Reaction Pathways and Mechanistic Intermediates

While enzymatic reactions offer high selectivity, non-enzymatic pathways also contribute to the chemistry of 3-hydroxy-2-methylpropionate. These reactions can occur under various conditions and may involve different mechanistic intermediates.

One common non-enzymatic reaction is the acid- or base-catalyzed esterification or transesterification of 3-hydroxy-2-methylpropionic acid. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. Base-catalyzed esterification, on the other hand, typically involves the deprotonation of the alcohol to form a more nucleophilic alkoxide.

The formation of β-hydroxy esters can also be achieved through reactions like the aldol (B89426) condensation. The reaction between an ester enolate and an aldehyde can lead to the formation of a β-hydroxy ester. orgsyn.org The stereochemical outcome of this reaction can be influenced by the reaction conditions, such as the choice of metal enolate and the steric bulk of the reactants.

Biological and Biochemical Roles of 3 Hydroxy 2 Methylpropionate in Non Human Systems

Function as a Metabolite in Microorganisms and Cellular Pathways

In microbial and plant cells, 3-hydroxy-2-methylpropionate (3-HMP) functions as a crucial metabolic intermediate, participating in fundamental cellular processes.

3-Hydroxy-2-methylpropionate is a well-established intermediate in the catabolic pathway of the branched-chain amino acid, valine. wikipedia.orgnih.gov In this pathway, valine is progressively broken down to supply carbon and energy to the cell. The process involves a series of enzymatic reactions where 3-hydroxyisobutyryl-CoA is hydrolyzed to (S)-3-hydroxyisobutyrate (a stereoisomer of 3-hydroxy-2-methylpropionate). researchgate.netgenome.jp This intermediate is then further oxidized. researchgate.net In the plant Arabidopsis thaliana, the enzyme 3-hydroxyisobutyrate (B1249102) dehydrogenase (AtHDH1) has been identified as a key player, catalyzing a step in this degradation pathway. nih.gov The breakdown of valine, and thus the processing of 3-hydroxy-2-methylpropionate, is particularly important under conditions of metabolic stress, such as limited carbohydrate availability, where amino acids serve as alternative respiratory substrates. nih.gov

The generalized pathway for valine degradation involving this intermediate is as follows: Valine → 2-Ketoisovalerate → Isobutyryl-CoA → Methacrylyl-CoA → 3-Hydroxyisobutyryl-CoA → 3-Hydroxyisobutyrate (3-Hydroxy-2-methylpropionate) → Methylmalonate semialdehyde → Propionyl-CoA → Succinyl-CoA

Beyond its transient role in catabolism, 3-hydroxy-2-methylpropionate serves as a valuable precursor for the biosynthesis of more complex molecules. Its primary role in this capacity is as a monomer for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by microorganisms. nih.gov When certain microorganisms are supplied with 3-hydroxy-2-methylpropionate or its derivatives, they can incorporate it into PHA polymers, demonstrating its utility as a building block for these bioplastics. nih.gov For instance, engineered Escherichia coli has been successfully used to produce PHAs containing 3-hydroxy-2-methylpropionate units. nih.gov

Involvement in Biopolymer Synthesis and Modification

The application of 3-hydroxy-2-methylpropionate as a monomeric unit in biopolymers is a significant area of research, offering a route to novel materials with tunable properties.

Microorganisms can synthesize PHAs containing 3-hydroxy-2-methylpropionate (3H2MP) units when this compound is provided externally. nih.gov Genetically engineered strains of Escherichia coli LSBJ, for example, have demonstrated the ability to polymerize 3H2MP into homopolymers or copolymerize it with other monomers like (R)-3-hydroxybutyrate (3HB). nih.gov The incorporation of 3H2MP has also been observed in mixed microbial cultures, such as those found in activated sludge, which can produce PHAs containing the related monomer 3-hydroxy-2-methylvalerate. nih.gov The key enzyme responsible for this polymerization is PHA synthase, which catalyzes the formation of the polyester (B1180765) chain from CoA-thioester derivatives of the hydroxyalkanoate monomers. nih.govgoogle.com

The stereochemistry of the 3-hydroxy-2-methylpropionate monomer has a profound impact on the physical properties of the resulting PHA biopolymer. nih.gov Research using recombinant E. coli has shown that the (R) and (S) enantiomers of 3H2MP are treated differently by the cellular machinery, leading to polymers with distinct characteristics. nih.gov

When (S)-3H2MP is supplied, it is directly polymerized while retaining its stereochemical configuration, resulting in a highly isotactic P(3H2MP) that is crystalline and has a defined melting temperature. nih.gov In contrast, when the (R)-3H2MP precursor is provided, it undergoes racemization within the cell before being polymerized, leading to an atactic, amorphous polymer that lacks crystallinity. nih.gov This demonstrates that the stereoisomeric configuration of the monomer is a critical factor in determining the material properties of the final biopolymer, such as its crystallinity, melting point, and thermal stability. nih.gov The thermal degradation temperature of P(3H2MP) is notably higher than that of the common poly(3-hydroxybutyrate) (P(3HB)), irrespective of its tacticity. nih.gov

Table 1: Influence of 3H2MP Stereoisomer on Polyhydroxyalkanoate (PHA) Properties nih.gov
Precursor SuppliedResulting PolymerTacticity (R:S ratio)CrystallinityMelting Temperature (Tm)Enthalpy of Fusion (ΔHf)Thermal Degradation Temp. (TGA 5% loss)
(S)-3H2MPHighly Isotactic P(3H2MP)1:99Crystalline114-119 °C68 J/g~313 °C
(R)-3H2MPAtactic P(3H2MP)40:60AmorphousNot applicableNot applicable~313 °C
(R)-3-hydroxybutyrate (for comparison)P(3HB)Not applicableCrystalline173-180 °C google.comNot specified~257 °C

Functional Studies of Related Enzymes and Metabolic Regulation

The metabolism and polymerization of 3-hydroxy-2-methylpropionate are governed by specific enzymes whose activity can be regulated. In the context of valine degradation, 3-hydroxyisobutyrate dehydrogenase is a key enzyme. nih.gov Studies in Arabidopsis thaliana have shown that this enzyme, AtHDH1, not only acts on 3-hydroxyisobutyrate but also on 3-hydroxypropionate (B73278), suggesting a dual role in both valine and isoleucine metabolism. nih.gov

For its incorporation into biopolymers, PHA synthase is the critical enzyme. nih.govgoogle.com There are different types of PHA synthases with varying substrate specificities, which determines the types of monomers that can be incorporated into the polymer chain. google.com The regulation of these enzymatic pathways is crucial for controlling the production and composition of the resulting biopolymers. For example, in some metabolic contexts, the levels of enzymes involved in related pathways, such as HMG-CoA synthase in ketogenesis, are regulated by factors like nutrient availability and hormonal signals. nih.gov This suggests that the pathways involving 3-hydroxy-2-methylpropionate are likely integrated into the broader metabolic network of the organism and subject to complex regulatory controls.

Advanced Applications in Organic Synthesis and Materials Science

Chiral Building Block in Asymmetric Organic Synthesis

The (R)- and (S)-isomers of 3-hydroxy-2-methylpropionate derivatives are recognized as crucial bifunctional building blocks for the synthesis of a wide array of optically active molecules. scientificlabs.co.uk Their utility stems from the presence of a stereocenter at the C2 position, which allows for the precise, controlled introduction of chirality into larger molecular frameworks.

A key application of these chiral building blocks is in the production of compounds with high enantiomeric purity. The methyl ester derivatives, Methyl (R)-(−)-3-hydroxy-2-methylpropionate and Methyl (S)-(+)-3-hydroxy-2-methylpropionate, are commercially available with high optical purity, often with an enantiomeric excess (ee) of 99%. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This high degree of isomeric purity in the starting material is fundamental, as it can be transferred through subsequent reaction steps to yield a final product that is also enantiomerically pure. This capability is critical in fields like pharmacology, where the biological activity of a molecule can be exclusive to a single enantiomer. Processes have been developed to synthesize related chiral intermediates with a chemical purity exceeding 99.8% and a chiral purity of over 99.9%, underscoring the focus on achieving enantiopure products. google.com

Role in Complex Molecule Total Synthesis and Derivatization

The structural features of 3-hydroxy-2-methylpropionate derivatives make them ideal precursors for the total synthesis of complex molecules, including bioactive natural products and the core scaffolds of pharmaceutical drugs. sigmaaldrich.comacs.org

The methyl esters of both (R)- and (S)-3-hydroxy-2-methylpropionate serve as key starting materials in the total synthesis of several complex and medicinally relevant natural products. scientificlabs.co.ukscientificlabs.com Their bifunctional nature (a hydroxyl group and an ester group) allows for sequential and selective modifications, enabling the construction of intricate molecular architectures. nih.gov For instance, these precursors are explicitly used in synthetic routes targeting potent bioactive compounds. scientificlabs.comthermofisher.comfishersci.com

Below is a table summarizing the use of these chiral building blocks in the synthesis of notable natural products.

Chiral PrecursorNatural Product TargetReference(s)
Methyl (R)-(−)-3-hydroxy-2-methylpropionate(-)-Discodermolide, (-)-Stemoamide, (-)-Stemospironine scientificlabs.co.uk, scientificlabs.com
Methyl (S)-(+)-3-hydroxy-2-methylpropionate(+)-Discodermolide, Dictyostatin, Spongidepsin thermofisher.com, fishersci.com, scientificlabs.com, sigmaaldrich.com

Beyond natural products, these chiral synthons are integral to building the core structures (scaffolds) of pharmaceutical agents. sigmaaldrich.comacs.org An important example is the role of a related structure in the synthesis of Ambrisentan, a drug used to treat pulmonary artery hypertension. google.com A key intermediate for this drug is S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, and synthetic processes have been specifically developed to produce this intermediate in high chemical and chiral purity. google.com The use of such building blocks is advantageous for creating pharmaceutical-grade compounds efficiently and with the correct stereochemistry, which is often essential for therapeutic efficacy. google.com The natural product (+)-discodermolide, synthesized from the (S)-isomer, is itself a potent antimitotic agent, highlighting the direct link between these building blocks and pharmacologically active molecules. sigmaaldrich.comscientificlabs.com

Monomer Unit for Novel Biopolymer Development and Engineering

In the field of materials science, derivatives of 3-hydroxy-2-methylpropionate are being explored as monomer units for creating novel biopolymers with unique properties. Research into polythioesters (PTEs), which are analogs of the more common polyhydroxyalkanoates (PHAs), has demonstrated the value of incorporating α-methylated monomers. nih.govnih.gov

Specifically, 3-mercapto-2-methylpropionic acid, a sulfur-containing analog of 3-hydroxy-2-methylpropionic acid, has been used to biosynthesize a new polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], and its copolymers with 3-hydroxybutyrate (B1226725) (3HB). nih.govnih.gov This was the first α-methylated PTE to be produced biologically. nih.govnih.gov The introduction of this monomer unit has a significant impact on the polymer's properties. The resulting P(3M2MP) homopolymer is an amorphous material with remarkable rubber-like elasticity, achieving an elongation at break of up to 2600%. nih.govnih.gov

As the fraction of the 3M2MP monomer increases in copolymers, the resulting materials become softer, more flexible, and less crystalline, with lower glass transition temperatures. nih.govnih.gov This work demonstrates that using α-methylated monomers derived from the 2-methylpropionate scaffold can significantly expand the range of material properties achievable for biopolymers, opening avenues for new applications in biodegradable and bio-based plastics. acs.orgnih.govnih.gov

The table below details the effect of incorporating the 3-mercapto-2-methylpropionate (3M2MP) monomer on the properties of P(3HB-co-3M2MP) copolymers.

PropertyEffect of Increasing 3M2MP Monomer FractionReference(s)
Molecular Weight Decreased nih.gov, nih.gov
Flexibility Increased nih.gov, nih.gov
Crystallinity Decreased nih.gov, nih.gov
Glass Transition Temperature (Tg) Lowered nih.gov, nih.gov
Elongation at Break Increased nih.gov, nih.gov

Tailoring Material Properties via Comonomer Composition

The incorporation of 3-hydroxy-2-methylpropionate units as comonomers in bioplastics, specifically polyhydroxyalkanoates (PHAs), is a key strategy for tailoring the material's physical and mechanical properties. The most common PHA, poly(3-hydroxybutyrate) or P(3HB), is often limited in its applications due to its stiffness and brittleness. nih.gov By introducing comonomers, the resulting copolymer can exhibit significantly improved characteristics.

The α-methylated structure of monomers like 3-hydroxy-2-methylbutyrate, a related compound, is known to produce PHA materials with high flexibility. nih.gov Copolymerization allows for the creation of materials with properties intermediate between the parent homopolymers, effectively allowing for fine-tuning of the final product. For example, research into copolymers of poly(3-hydroxybutyrate-co-3-mercapto-2-methylpropionate), or P(3HB-co-3M2MP), demonstrates how varying the comonomer content directly impacts the material's characteristics. As the molar percentage of the 3M2MP comonomer increases, there is a notable shift in the polymer's properties from those of the rigid P(3HB) to a more flexible and elastic material. nih.gov This ability to adjust properties such as tensile strength and elongation at break is crucial for expanding the applications of bioplastics into new fields that require less rigid materials. nih.govfrontiersin.org

The table below illustrates how the composition of a copolymer, in this case P(3HB-co-3M2MP), affects its mechanical properties.

3M2MP Content (mol%)Elongation at Break (%)Young's Modulus (MPa)
5.513.6 ± 2.0880 ± 75
10.119.3 ± 3.0644 ± 41
34.2825 ± 2187 ± 4
Data derived from studies on P(3HB-co-3M2MP) copolymers. nih.gov

Enhancing Thermal Stability and Crystallization Behavior of Bioplastics

A significant challenge in the widespread use of some bioplastics like P(3HB) is their relatively low thermal stability. nih.gov The introduction of 3-hydroxy-2-methylpropionate and structurally similar α-methylated monomers into the polymer chain offers a solution to this issue. The presence of the methyl group in the α-position of the monomer unit has been shown to confer superior thermal stability to the resulting polymer. nih.gov

Analytical and Computational Approaches for Studying 3 Hydroxy 2 Methylpropionate

Spectroscopic and Chromatographic Methods for Mechanistic Elucidation and Purity Assessment

Spectroscopic and chromatographic techniques are foundational in the study of 3-hydroxy-2-methylpropionate, providing critical data on its structure, composition, and purity in various mixtures. nih.gov These methods allow for both qualitative and quantitative analysis, which is essential for monitoring chemical reactions and ensuring the quality of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the derivatives of 3-hydroxy-2-methylpropionate. Standard ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms within the molecule. chemicalbook.com

For molecules with multiple chiral centers, such as certain derivatives of 3-hydroxy-2-methylpropionate, diastereomers can exist. These are stereoisomers that are not mirror images of each other and have different physical properties. Distinguishing between diastereomers can be challenging, but advanced NMR techniques are often employed for this purpose. Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms within a molecule, which differs between diastereomers. Additionally, the use of chiral lanthanide shift reagents can induce different chemical shifts for the protons of each diastereomer, allowing for their distinct identification and quantification in an NMR spectrum.

Table 1: Representative ¹H NMR Data for Methyl (R)-(-)-3-hydroxy-2-methylpropionate This table is for illustrative purposes; actual chemical shifts can vary based on solvent and experimental conditions.

Proton Assignment Typical Chemical Shift (ppm)
-CH₃ (methyl group at C2) ~1.15 (doublet)
-CH (methine proton at C2) ~2.65 (multiplet)
-CH₂OH (methylene protons) ~3.55 (multiplet)
-OCH₃ (ester methyl protons) ~3.70 (singlet)

Chromatography is essential for separating the components of a reaction mixture, which is crucial for monitoring reaction progress, identifying byproducts, and assessing the purity of the isolated 3-hydroxy-2-methylpropionate. Due to the polarity and potential volatility of its derivatives, both gas and liquid chromatography are widely used.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is particularly effective for analyzing the more volatile ester derivatives, such as methyl 3-hydroxy-2-methylpropionate. lgcstandards.comthermofisher.com It is routinely used to determine the purity of commercial samples. sigmaaldrich.comsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is another valuable technique, especially for less volatile forms of the compound or for reaction mixtures in aqueous solutions. Chiral HPLC, which uses a stationary phase that can interact differently with enantiomers, is a key method for separating and quantifying stereoisomers.

Table 2: Chromatographic Methods for the Analysis of 3-Hydroxy-2-methylpropionate Derivatives

Technique Application Purpose
Gas Chromatography (GC) Analysis of volatile derivatives (e.g., methyl ester) Purity assessment, quantification of reaction components. lgcstandards.com
Chiral GC Separation of enantiomers Determination of enantiomeric excess (ee). sigmaaldrich.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) Analysis of less volatile or non-volatile forms Separation of products from reactants and byproducts.

Computational Chemistry for Reaction Modeling and Structure-Activity Relationships

Computational chemistry provides theoretical insights into molecular structures, properties, and reaction dynamics, complementing experimental findings. nih.gov These modeling techniques are used to predict the behavior of molecules like 3-hydroxy-2-methylpropionate, guiding experimental design and helping to interpret results.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has become a vital tool in chemistry for calculating molecular geometries, reaction energies, and other properties with high accuracy. nanobioletters.comnih.gov For 3-hydroxy-2-methylpropionate, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure by finding the lowest energy conformation, including bond lengths and angles. acs.org

Model Reaction Pathways: Calculate the energy of reactants, transition states, and products to understand the mechanism and feasibility of synthetic routes.

Predict Spectroscopic Properties: Simulate NMR and infrared spectra to aid in the interpretation of experimental data.

Elucidate Structure-Activity Relationships: By modeling the interaction of 3-hydroxy-2-methylpropionate with other molecules, such as enzyme active sites, DFT can help explain its biological or chemical activity.

The combination of experimental results with DFT calculations provides a deeper understanding of the molecule's chemical character. nanobioletters.com

Table 3: Information Obtainable from DFT Calculations

Property Description Relevance
Optimized Geometry The lowest-energy 3D arrangement of atoms. Predicts stable conformations and structural parameters. acs.org
Reaction Energetics The energy changes that occur during a chemical reaction. Helps determine reaction feasibility and mechanism.
Electronic Properties Distribution of electrons, such as molecular electrostatic potential. Indicates sites of chemical reactivity. nanobioletters.com

Enantiomeric Purity Assessment Techniques in Biocatalysis

In biocatalysis, enzymes are used to synthesize chiral compounds with high stereoselectivity, often producing a single enantiomer of a target molecule like (R)- or (S)-3-hydroxy-2-methylpropionate. Assessing the success of this stereoselective synthesis requires precise techniques to measure the enantiomeric purity or enantiomeric excess (ee) of the product.

The most common and reliable method for this assessment is chiral chromatography , particularly Gas Chromatography (GC) on a chiral stationary phase. sigmaaldrich.comsigmaaldrich.com This technique physically separates the two enantiomers, allowing them to be detected individually. The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. Commercial suppliers of stereoisomers of methyl 3-hydroxy-2-methylpropionate often use Gas-Liquid Chromatography (GLC) to certify enantiomeric purity, with values as high as 99% ee being reported. sigmaaldrich.comsigmaaldrich.com

Another technique is polarimetry , which measures the rotation of plane-polarized light as it passes through a sample of the chiral molecule. The measured optical rotation is compared to the known specific rotation of the pure enantiomer to determine its concentration and purity. sigmaaldrich.comsigmaaldrich.com

Table 4: Techniques for Enantiomeric Purity Assessment

Technique Principle Key Metric
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation. Enantiomeric Excess (% ee) from peak area ratio. sigmaaldrich.comsigmaaldrich.com

Future Research Directions and Perspectives

Advancements in Sustainable Synthesis of 3-Hydroxy-2-methylpropionate

The transition from petrochemical-based manufacturing to more environmentally friendly processes is a central goal of modern chemistry. For 3-hydroxy-2-methylpropionate, future research will focus on developing green and sustainable synthesis routes that minimize waste and energy consumption.

A significant area of advancement lies in the integration of biotransformation with chemical catalysis. One innovative approach involves the bioconversion of 2-methyl-1,3-propanediol (B1210203) (2M1,3PD), an industrial by-product, into 3-hydroxy-2-methylpropionic acid. rsc.org This process utilizes whole cells of microorganisms like Gluconobacter oxydans as catalysts. rsc.org The bacterium's native alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes facilitate the oxidation of 2M1,3PD to 3H2MPA. rsc.org Subsequent catalytic dehydration of the 3H2MPA can yield methacrylic acid, providing a greener alternative to the conventional acetone-cyanohydrin (ACH) process. rsc.org

Future research will likely focus on:

Process Optimization: Enhancing the efficiency of the bioconversion step by optimizing reaction conditions such as pH, temperature, substrate concentration, and cell concentration. rsc.org

Catalyst Improvement: Developing more robust and efficient microbial catalysts through genetic engineering or directed evolution to improve enzyme activity and stability.

Reactor Technology: Designing continuous reactor systems with cell retention to improve productivity and facilitate catalyst recycling, thereby reducing costs and environmental impact. rsc.org

Alternative Feedstocks: Exploring other renewable feedstocks and industrial by-products for conversion into 3-hydroxy-2-methylpropionate, further enhancing the sustainability of the process.

This integrated bio- and chemo-catalytic strategy represents a significant step towards the sustainable production of valuable chemicals from renewable resources. rsc.org

Exploration of Novel Biocatalysts for Enantioselective Transformations

The 3-hydroxy-2-methylpropionate molecule contains a chiral center, meaning it can exist in two non-superimposable mirror-image forms (enantiomers), (R) and (S). The specific stereoisomer is often crucial for applications in pharmaceuticals and specialty polymers. Therefore, developing methods for producing enantiomerically pure forms of 3-hydroxy-2-methylpropionate is a key research objective. Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful tool for achieving high stereoselectivity under mild conditions.

Future research in this area is directed towards:

Enzyme Discovery and Screening: Identifying and characterizing new enzymes, such as lipases, esterases, and dehydrogenases, that can selectively act on one enantiomer of a racemic mixture of 3-hydroxy-2-methylpropionate or its esters. google.com For instance, hydrolases like Candida antarctica lipase (B570770) have been used for the selective cleavage of esters of structurally similar compounds, allowing for the separation of enantiomers. google.com

Enzyme Engineering: Utilizing protein engineering techniques to improve the enantioselectivity, activity, and stability of known biocatalysts. This can involve rational design based on the enzyme's structure or directed evolution to screen for mutants with desired properties.

Chemoenzymatic Synthesis: Designing multi-step synthesis pathways that combine enzymatic reactions for key stereoselective steps with efficient chemical transformations. nih.gov This approach has been successful in the synthesis of complex molecules like (2S,3R)-3-hydroxy-3-methylproline, where enzymatic C-H oxidation steps provide exquisite regio- and stereocontrol. nih.gov

Whole-Cell Biotransformations: Developing microbial systems that can perform enantioselective conversions. An example is the use of baker's yeast for the asymmetric reduction of precursors to create chiral hydroxyl groups in complex molecules. elsevierpure.com

The ability to produce specific stereoisomers of 3-hydroxy-2-methylpropionate will significantly broaden its applicability in high-value sectors.

Engineering of Microbial Pathways for Enhanced Bioproduction

While chemical and chemoenzymatic routes are promising, direct production of 3-hydroxy-2-methylpropionate from simple sugars or other renewable feedstocks using engineered microorganisms is a major long-term goal. This involves the field of metabolic engineering, where the genetic and regulatory processes within a microbe are rationally modified to channel carbon flux towards the desired product.

Although much of the research in this area has focused on the structurally similar 3-hydroxypropionic acid (3-HP), the principles are transferable. frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov The successful bioconversion of 2-methyl-1,3-propanediol to 3H2MPA by Gluconobacter oxydans serves as a foundational proof-of-concept for the microbial production of this specific compound. rsc.org

Key future research directions include:

Pathway Design and Assembly: Designing and constructing novel metabolic pathways in robust industrial microorganisms like Escherichia coli or Saccharomyces cerevisiae that can convert central metabolites into 3-hydroxy-2-methylpropionate.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the availability of key precursor molecules needed for the production pathway. researchgate.netnih.gov

Elimination of Competing Pathways: Deleting genes responsible for the formation of unwanted by-products to increase the yield and purity of the target compound. researchgate.net

Cofactor Engineering: Balancing the intracellular supply of redox cofactors like NADPH, which are often required for the enzymatic reactions in the production pathway. nih.gov

Optimization of Fermentation: Developing and optimizing fermentation processes to achieve high titers, yields, and productivities, making the bioproduction economically viable. researchgate.net

The table below shows an example of how biotransformation conditions can be optimized, a key aspect of engineering microbial production systems.

Substrate Concentration (g/L)Cell Growth (g/L)Polymer Content (wt%)3M2MP Content (mol%)
0.25 - 1.5~3.5~685.5 - 53.9
2.04.29 - 5.0672.1 - 77.254.8 (max)
2.54.29 - 5.0672.1 - 77.210.7
This table presents data for the production of a related polymer, P(3M2MP), illustrating the impact of precursor concentration on cell growth and product composition, a critical consideration in metabolic engineering. nih.gov

Development of Advanced Materials Incorporating 3-Hydroxy-2-methylpropionate Units

The properties of polymers can be finely tuned by altering the chemical structure of their monomeric units. The methyl group in 3-hydroxy-2-methylpropionate offers a unique structural feature that can impart desirable characteristics to polymers.

A significant area of future research is the synthesis and characterization of novel polymers and copolymers incorporating 3-hydroxy-2-methylpropionate. An exciting development in this field is the biosynthesis of polythioesters (PTEs), which are analogs of the more common polyhydroxyalkanoates (PHAs). nih.gov Recently, a novel α-methylated polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], was produced by an engineered E. coli strain. nih.gov This material, derived from a precursor structurally similar to 3-hydroxy-2-methylpropionate, exhibited remarkable rubber-like elasticity, with an elongation at break of up to 2600%. nih.gov

Future research will likely focus on:

Homopolymer Synthesis: Developing methods for the efficient polymerization of 3-hydroxy-2-methylpropionate to create poly(3-hydroxy-2-methylpropionate) and evaluating its material properties (e.g., thermal stability, mechanical strength, biodegradability).

Copolymerization: Incorporating 3-hydroxy-2-methylpropionate as a comonomer with other monomers, such as 3-hydroxybutyrate (B1226725) (3HB), to create novel copolymers. nih.gov These copolymers, like P(3HB-co-3M2MP), can exhibit a wide range of properties, potentially combining the desirable traits of each monomeric unit. nih.gov

Structure-Property Relationships: Systematically studying how the inclusion of the 2-methyl group influences the physical and chemical properties of the resulting polymers, such as crystallinity, melting temperature, and flexibility. nih.gov

Applications: Exploring potential applications for these new materials, for example, as biodegradable plastics, elastomers, or as components in biomedical devices. nih.gov

The development of advanced materials from 3-hydroxy-2-methylpropionate holds the promise of creating new bio-based polymers with unique and valuable properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.